
4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,2-dimetil-4-(3-clorofenil)-1H-imidazol es un compuesto heterocíclico que pertenece a la familia del imidazol. Este compuesto se caracteriza por la presencia de un grupo 3-clorofenilo unido al anillo de imidazol, que está además sustituido con dos grupos metilo y un grupo amino. La estructura única de este compuesto lo convierte en objeto de interés en varios campos de la investigación científica, incluyendo la química medicinal y la síntesis orgánica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Amino-1,2-dimetil-4-(3-clorofenil)-1H-imidazol generalmente implica los siguientes pasos:
Formación del Anillo de Imidazol: El anillo de imidazol se puede sintetizar mediante la ciclización de precursores apropiados como el glioxal, el formaldehído y el amoníaco o aminas primarias.
Introducción del Grupo 3-Clorofenilo: El grupo 3-clorofenilo se puede introducir a través de una reacción de acoplamiento Suzuki-Miyaura, donde un derivado de ácido borónico del grupo 3-clorofenilo se acopla con un precursor de imidazol halogenado en presencia de un catalizador de paladio.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-Amino-1,2-dimetil-4-(3-clorofenil)-1H-imidazol puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y condiciones de reacción optimizadas puede reducir significativamente los costes de producción y mejorar la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Amino-1,2-dimetil-4-(3-clorofenil)-1H-imidazol se somete a diversas reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; normalmente se lleva a cabo en disolventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones suelen realizarse en disolventes anhidros como el tetrahidrofurano o el etanol.
Sustitución: Aminas, tioles; las reacciones se llevan a cabo en condiciones básicas o neutras, a menudo en disolventes polares como el dimetilsulfóxido o el acetonitrilo.
Principales Productos Formados
Oxidación: N-óxidos de imidazol
Reducción: Derivados de imidazol reducidos
Sustitución: Derivados de imidazol sustituidos con varios grupos funcionales
Aplicaciones Científicas De Investigación
5-Amino-1,2-dimetil-4-(3-clorofenil)-1H-imidazol tiene varias aplicaciones en la investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como un farmacóforo en el desarrollo de fármacos dirigidos a diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Síntesis Orgánica: Sirve como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos y análogos de productos naturales.
Estudios Biológicos: El compuesto se utiliza en ensayos bioquímicos para estudiar la inhibición enzimática y la unión a receptores.
Aplicaciones Industriales: Se explora su posible uso en el desarrollo de agroquímicos y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de 5-Amino-1,2-dimetil-4-(3-clorofenil)-1H-imidazol implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, bloqueando así el acceso del sustrato o alterando la conformación enzimática . Además, puede modular la actividad del receptor actuando como un agonista o un antagonista, influyendo en las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares
5-Amino-1,2-dimetil-4-(3-bromofenil)-1H-imidazol: Estructura similar con un átomo de bromo en lugar de cloro.
5-Amino-1,2-dimetil-4-(3-fluorofenil)-1H-imidazol: Contiene un átomo de flúor en lugar de cloro.
5-Amino-1,2-dimetil-4-(3-metilfenil)-1H-imidazol: Sustituido con un grupo metilo en lugar de cloro.
Unicidad
5-Amino-1,2-dimetil-4-(3-clorofenil)-1H-imidazol es único debido a la presencia del grupo 3-clorofenilo, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad puede influir en su reactividad, afinidad de unión y actividad biológica general en comparación con sus análogos .
Propiedades
Fórmula molecular |
C11H12ClN3 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-2,3-dimethylimidazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
Clave InChI |
WLXRLGOFLOQLLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1C)N)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



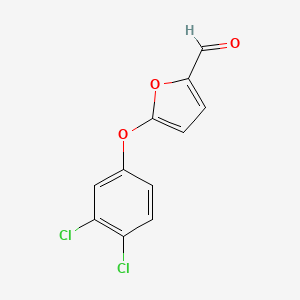

![2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)
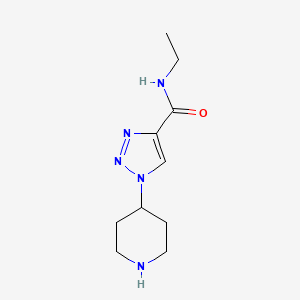


![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)
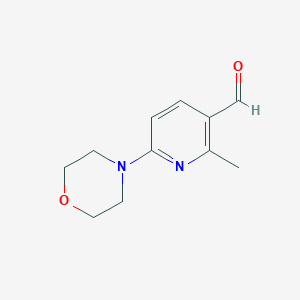
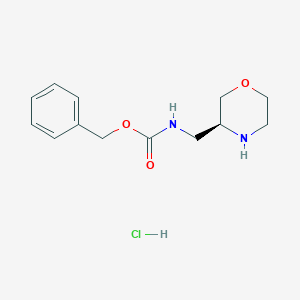
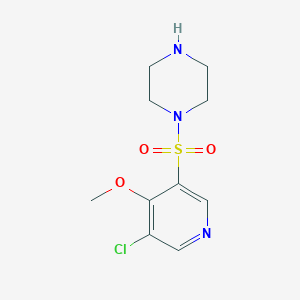
![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)

